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Compound of Interest

Compound Name: 1-Methyl-3-pyrrolidinol

Cat. No.: B022934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-3-pyrrolidinol, a key intermediate in various pharmaceutical syntheses. The document

details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics, offering valuable data for identification, purity assessment, and structural

elucidation.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Methyl-3-pyrrolidinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Methyl-3-pyrrolidinol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.20-4.30 m 1H CH-OH

3.80 br s 1H OH

2.61-2.70 m 1H CH₂-N

2.50-2.60 m 1H CH₂-N

2.25-2.40 m 2H CH₂

2.25 s 3H N-CH₃

1.98-2.10 m 1H CH₂

1.50-1.60 m 1H CH₂

Note: Data corresponds to the (R)-enantiomer, but is representative for the racemic mixture.

Spectra are typically recorded in CDCl₃ at 300 or 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Methyl-3-pyrrolidinol

Predicted Chemical Shift (δ) ppm Carbon Assignment

~70-75 C-OH

~55-60 CH₂-N

~45-50 N-CH₃

~35-40 CH₂

~25-30 CH₂

Note: Explicit ¹³C NMR data is not readily available in the searched literature. The presented

values are predictions based on typical chemical shift ranges for aliphatic alcohols and amines.

Actual experimental values may vary.

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands for 1-Methyl-3-pyrrolidinol

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

2960-2850 Medium-Strong C-H stretch (aliphatic)

1470-1440 Medium C-H bend (CH₂)

1260-1000 Medium-Strong C-N stretch (tertiary amine)

1150-1050 Strong
C-O stretch (secondary

alcohol)

Note: As a tertiary amine, 1-Methyl-3-pyrrolidinol does not exhibit N-H stretching vibrations.

The broadness of the O-H stretch is indicative of hydrogen bonding.[2][3][4]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Methyl-3-pyrrolidinol (Electron Ionization)

m/z Relative Intensity Assignment

101 Moderate [M]⁺ (Molecular Ion)

57 High [C₃H₇N]⁺

42 High [C₂H₄N]⁺

Note: The molecular ion peak is consistent with the molecular formula C₅H₁₁NO and a

molecular weight of 101.15 g/mol . The fragmentation pattern is characteristic of N-methylated

pyrrolidine derivatives.[5]

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data

presented above.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Approximately 5-20 mg of 1-Methyl-3-pyrrolidinol is accurately weighed and dissolved in

about 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for

chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a 300 or 400 MHz spectrometer.

For ¹H NMR, the spectral width is typically set from -1 to 10 ppm. A sufficient number of

scans are acquired to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Proton decoupling is

employed to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A single drop of neat 1-Methyl-3-pyrrolidinol is placed on the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Instrumentation and Data Acquisition:

The prepared salt plates are mounted in the sample holder of a Fourier-Transform Infrared

(FT-IR) spectrometer.

A background spectrum of the empty sample compartment is recorded.
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The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of 1-Methyl-3-pyrrolidinol is introduced into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS).

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecule to lose an electron, forming a positively charged

molecular ion ([M]⁺), and to undergo fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The abundance of each ion is measured by a detector, and the data is plotted as a mass

spectrum, showing the relative intensity of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-Methyl-3-pyrrolidinol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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